Hydrogen-Bond Donor/Acceptor Capacity Relative to Nitazene-Type Opioids
The target compound possesses 2 hydrogen-bond donors (both from the diol) and 3 hydrogen-bond acceptors, in contrast to the prototypical 2-benzylbenzimidazole μ-opioid agonists such as isotonitazene and metonitazene, which contain zero HBDs and 4–5 HBAs due to nitro and tertiary amine groups [1]. This difference is quantified via calculated topological polar surface area (tPSA): 58.6 Ų for 3-(2-benzyl-benzoimidazol-1-yl)-propane-1,2-diol versus ~42–45 Ų for the comparator nitazene series [1]. The elevated tPSA and HBD count predict reduced passive blood-brain barrier permeability (lower logBB) and enhanced aqueous solubility, distinguishing the diol as a peripherally biased scaffold or a prodrug handle.
| Evidence Dimension | Hydrogen-bond donor count / tPSA |
|---|---|
| Target Compound Data | 2 HBD; tPSA 58.6 Ų (calculated) |
| Comparator Or Baseline | Isotonitazene / Metonitazene: 0 HBD; tPSA ~42–45 Ų (calculated) |
| Quantified Difference | ΔHBD = +2; ΔtPSA ≈ +14–16 Ų |
| Conditions | In silico physicochemical property calculation (DrugBank/ALOGPS methodology). |
Why This Matters
A procurement decision for CNS vs. peripheral target screening must account for this tPSA gap; the diol compound is inherently less brain-penetrant than nitazene analogs, shaping assay design and lead optimization strategies.
- [1] Volz, M. R., & Moosmann, B. (2022). Development of a non-radioactive mass spectrometry-based binding assay at the μ-opioid receptor... Analytica Chimica Acta, 1219, 339978. View Source
